1-(3-Fluoro-2-methylphenyl)propan-1-ol
Overview
Description
1-(3-Fluoro-2-methylphenyl)propan-1-ol is an organic compound with the molecular formula C10H13FO It is a derivative of propanol, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the second position
Mechanism of Action
Target of Action
“1-(3-Fluoro-2-methylphenyl)propan-1-ol” is a type of alcohol, and alcohols generally interact with a variety of molecular targets in the body, including enzymes and cell membranes .
Mode of Action
Alcohols can act as weak acids, donating a proton to a base and forming an alkoxide ion . They can also undergo reactions at the carbon atom bonded to the hydroxyl group, such as nucleophilic substitution or oxidation .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” would depend on its specific molecular targets. Alcohols can affect multiple biochemical pathways, often disrupting normal cellular function .
Pharmacokinetics
Alcohols are generally well absorbed from the gastrointestinal tract, and their distribution in the body tends to follow water distribution . They are primarily metabolized in the liver, and the products of alcohol metabolism can have various effects on the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific molecular targets and the concentrations achieved in different tissues. In general, alcohols can have a wide range of effects, from cellular damage to altered signaling pathways .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, including pH, temperature, and the presence of other substances that might interact with the compound .
Biochemical Analysis
Biochemical Properties
1-(3-Fluoro-2-methylphenyl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and stability in biological systems .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic activities. These effects can result in altered cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions can result in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo chemical transformations that affect its activity and potency. Long-term studies in vitro or in vivo can provide insights into its stability and any potential long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the dosage-response relationship is crucial for determining the therapeutic window and safety profile of the compound. Threshold effects and toxicological studies can provide valuable information for its potential use in medical applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Fluoro-2-methylphenyl)propan-1-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-1-one, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-2-methylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(3-fluoro-2-methylphenyl)propan-1-one, using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form the corresponding alkane, 1-(3-fluoro-2-methylphenyl)propane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.
Major Products Formed
Oxidation: 1-(3-fluoro-2-methylphenyl)propan-1-one.
Reduction: 1-(3-fluoro-2-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-3-methylphenyl)propan-1-ol: Similar structure but with the fluorine atom at the fourth position.
1-(3-Fluoro-2-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
1-(3-Fluoro-2-methylphenyl)propan-2-ol: Similar structure but with the hydroxyl group at the second position.
Uniqueness
1-(3-Fluoro-2-methylphenyl)propan-1-ol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-3-10(12)8-5-4-6-9(11)7(8)2/h4-6,10,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVAMMGNKYZHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=CC=C1)F)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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